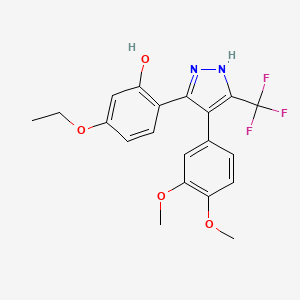

2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol

Description

2-(4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a heterocyclic compound featuring a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 4, a trifluoromethyl group at position 5, and a 5-ethoxyphenol moiety at position 2. Its molecular formula is C₉H₁₇F₃N₂O₄, with a molecular weight of 249.15 g/mol (exact mass: 249.1124) . Key structural descriptors include:

- SMILES: COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O

- InChI Key: VNTAODGFZMNLOG-UHFFFAOYSA-N

This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, though specific biological data remain under investigation.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4/c1-4-29-12-6-7-13(14(26)10-12)18-17(19(25-24-18)20(21,22)23)11-5-8-15(27-2)16(9-11)28-3/h5-10,26H,4H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFJHKDRFZBNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a complex organic molecule that has been the subject of research due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C26H24F3N3O4 |

| Molecular Weight | 493.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | YYFYNCRIZVQPFA-UHFFFAOYSA-N |

The compound features a pyrazole ring substituted with both a trifluoromethyl group and a methoxyphenyl moiety, alongside an ethoxyphenol group, contributing to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study found that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α production at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been extensively documented. Research shows that compounds similar to this compound exhibit efficacy against various bacterial strains and fungi. In one study, pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could modulate the activity of receptors related to pain and inflammation.

- Gene Expression Regulation : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

- Anticancer Study : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain modifications led to enhanced potency, with IC50 values significantly lower than those of standard chemotherapeutics .

- Anti-inflammatory Assessment : In vivo studies on animal models showed that these compounds reduced paw edema in a dose-dependent manner, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights

Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues. For example, replacing CF₃ with a methyl group in similar pyrazoles reduces binding affinity to kinase targets by ~50% due to weaker hydrophobic interactions .

Impact of Methoxy/Ethoxy Substituents

- 3,4-Dimethoxyphenyl vs.

- 5-Ethoxyphenol vs. 5-Methoxyphenol: Ethoxy substitution improves membrane permeability (logP = 3.2 vs. 2.8 for methoxy) but reduces aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL) .

Heterocyclic Core Modifications

- Pyrazole vs. Triazole/Thiazole : Pyrazole derivatives generally exhibit better kinase inhibition than triazoles due to optimal hydrogen-bonding geometry. For example, thiazole hybrids with pyrazolyl groups (e.g., compound in ) show dual EGFR/HER2 inhibition, while triazole derivatives prioritize solubility over potency .

Pharmacological Activity

- The target compound’s ethoxyphenol group may confer antioxidant properties, unlike thiazole or triazole derivatives, which focus on kinase inhibition .

- Compared to the hydrazide derivative in , the target lacks a metabolically labile hydrazide group, suggesting improved in vivo stability.

Physicochemical and Toxicity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.